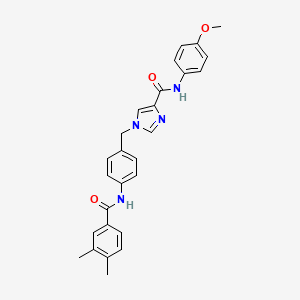

1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Description

BenchChem offers high-quality 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[4-[(3,4-dimethylbenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3/c1-18-4-7-21(14-19(18)2)26(32)29-22-8-5-20(6-9-22)15-31-16-25(28-17-31)27(33)30-23-10-12-24(34-3)13-11-23/h4-14,16-17H,15H2,1-3H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNITCGEXWHNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, with the CAS number 1251608-73-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H26N4O3

- Molecular Weight : 454.5 g/mol

- Structure : The compound features an imidazole ring linked to various aromatic groups, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its structural components, particularly the imidazole and benzamide moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can act as a competitive inhibitor for certain kinases, such as p38 MAP kinase, which plays a crucial role in inflammatory responses .

- Modulation of Cytokine Production : The compound has been shown to influence the expression of pro-inflammatory cytokines like TNF-α and IL-6, while upregulating anti-inflammatory cytokines such as IL-10 .

Biological Activity Findings

Research indicates that this compound exhibits significant biological activities:

Anti-inflammatory Properties

A study demonstrated that derivatives similar to this compound can reduce inflammation in models of methotrexate-induced intestinal mucositis in mice. The administration of these compounds resulted in:

Anticancer Potential

The imidazole derivatives have been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest .

Case Studies

-

Methotrexate-Induced Intestinal Mucositis :

- Objective : To evaluate the mucoprotective effect of imidazole derivatives.

- Method : Mice were treated with methotrexate to induce mucositis, followed by administration of the test compound.

- Results : Significant reduction in mucosal damage was observed, along with modulation of oxidative stress markers (GSH, SOD) and inflammatory cytokines (TNF-α, IL-6) .

- Anticancer Activity :

Data Summary Table

| Biological Activity | Model/System | Outcome |

|---|---|---|

| Anti-inflammatory | Mice (MTX-induced IM) | Reduced diarrhea score, weight loss; improved survival |

| Anticancer | Cancer cell lines | Dose-dependent cytotoxicity; increased apoptosis |

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. Compounds similar to 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide have shown efficacy against various cancer cell lines. For instance, the design of molecular hybrids containing imidazole rings has been associated with cytotoxic effects on human cancer cells such as HCT-116 and MCF-7 .

- Kinase Inhibition : The compound's structure suggests potential activity as a multi-kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth. Research into similar compounds indicates promising results in inhibiting specific kinases involved in cancer progression .

- Antimicrobial Properties : Imidazole derivatives have been explored for their antimicrobial properties. The presence of the methoxy group and the amide linkage may enhance the compound's ability to interact with microbial targets, leading to potential applications in treating infections .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing new imidazole derivatives demonstrated that certain modifications to the imidazole structure could significantly enhance anticancer activity. The synthesized compounds were tested against several cancer cell lines, revealing that those with structural similarities to 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide exhibited notable cytotoxic effects .

Case Study 2: Kinase Inhibitor Development

Research on hybrid compounds combining imidazole structures with other pharmacophores has shown that these hybrids can effectively inhibit multiple kinases implicated in cancer signaling pathways. The findings suggest that 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide could be a candidate for further development as a kinase inhibitor .

Q & A

Basic Question: What are the critical steps and analytical methods for synthesizing this compound with high purity?

Answer:

Synthesis involves multi-step reactions, including amide coupling and benzyl group introduction. Key considerations include:

- Reaction Optimization : Control temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalyst use (e.g., palladium for cross-coupling) to maximize yield .

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) isolates the product. HPLC or recrystallization further enhances purity .

- Analytical Validation : Confirm structure via -NMR (peaks at δ 7.2–8.1 ppm for aromatic protons), high-resolution mass spectrometry (HRMS) for molecular ion matching, and IR spectroscopy for amide (1650–1700 cm) and imidazole (3100–3150 cm) bands .

Basic Question: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation employs:

- X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular hydrogen bonds between the imidazole and carboxamide groups .

- Spectroscopic Techniques :

- -NMR: Distinct peaks for methoxyphenyl (δ 3.8 ppm) and dimethylbenzamido protons (δ 2.2–2.4 ppm).

- -NMR: Carbonyl carbons at ~168–170 ppm .

- Computational Modeling : DFT calculations predict electronic properties and reactive sites (e.g., imidazole N3 as a nucleophilic center) .

Advanced Question: What experimental strategies are used to investigate its mechanism of action?

Answer:

Mechanistic studies involve:

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo assays to identify targets .

- Cellular Models : Evaluate apoptosis (Annexin V/PI staining) and proliferation (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) .

- Molecular Docking : Simulate binding to proteins (e.g., mGlu2 receptors) using AutoDock Vina, prioritizing residues with hydrogen bonding (e.g., Arg271) or hydrophobic interactions .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Address discrepancies via:

- Dose-Response Replication : Test activity at multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., IC determination) .

- Orthogonal Assays : Cross-validate kinase inhibition (e.g., radiometric -ATP assays) with cellular viability readouts .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify confounding factors (e.g., solvent polarity, cell line variability) .

Advanced Question: What in vivo models are appropriate for evaluating therapeutic potential?

Answer:

Preclinical models include:

- Rodent Behavioral Assays :

- Pharmacokinetic Profiling : Determine bioavailability (oral vs. intravenous) and brain penetration using LC-MS/MS quantification in plasma and CSF .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

SAR strategies include:

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-ethoxyphenyl) via reductive amination or Suzuki-Miyaura coupling .

- Biological Testing : Compare IC values against parental and mutated kinase isoforms to identify critical functional groups .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features (e.g., methoxy group polarity) with activity .

Advanced Question: What methodologies are used to assess compound stability under physiological conditions?

Answer:

Stability studies involve:

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C, monitor via HPLC for degradation products (e.g., hydrolyzed benzamide) .

- Microsomal Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify oxidative metabolites (LC-HRMS) .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Advanced Question: How to optimize solubility for in vivo administration?

Answer:

Approaches include:

- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .

- Salt Formation : React with HCl or sodium acetate to improve crystallinity and dissolution rate .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced Question: What techniques validate target engagement in cellular models?

Answer:

Validation methods:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot .

- Fluorescence Polarization : Track competitive binding using fluorescent probes (e.g., FITC-labeled ATP analogs) .

- CRISPR Knockout : Compare activity in wild-type vs. kinase-deficient cell lines .

Advanced Question: How to mitigate off-target effects during lead optimization?

Answer:

Mitigation strategies:

- Selectivity Screening : Profile against >100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- Proteome-Wide Profiling : Use affinity pulldown with SILAC-labeled lysates and LC-MS/MS to detect non-kinase targets .

- Rational Design : Introduce steric hindrance (e.g., methyl groups) to reduce binding to non-target pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.